molecular formula C14H19ClN2OS B12119123 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B12119123
M. Wt: 298.8 g/mol
InChI Key: WNCUDDADVSLBMX-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide is a synthetic organic compound featuring a unique structure that combines an adamantane core with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the adamantane core. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with an adamantane carboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. The adamantane core is known for its stability and ability to enhance the bioavailability of drugs, while the thiazole ring can interact with various biological targets, making it a promising candidate for the development of new therapeutics.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π interactions with target proteins or enzymes. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Shares the adamantane core but lacks the thiazole ring.

    Thiazole derivatives: Compounds like thiazole-4-carboxamide, which have similar ring structures but different substituents.

Uniqueness

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane core and the thiazole ring. This structural combination provides a balance of stability and reactivity, making it a versatile compound for various applications. The presence of the chlorine atom also allows for further functionalization, enhancing its utility in synthetic chemistry and drug design.

Properties

Molecular Formula

C14H19ClN2OS

Molecular Weight

298.8 g/mol

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)adamantane-1-carboxamide

InChI

InChI=1S/C14H19ClN2OS/c15-14-6-9-3-10(7-14)5-13(4-9,8-14)11(18)17-12-16-1-2-19-12/h9-10H,1-8H2,(H,16,17,18)

InChI Key

WNCUDDADVSLBMX-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)Cl

Origin of Product

United States

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